Cas no 2228428-87-1 (3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione)

3-(1,2,3-Thiadiazol-4-yl)oxolane-2,5-dione is a heterocyclic compound featuring a thiadiazole ring fused to a succinic anhydride (oxolane-2,5-dione) moiety. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The thiadiazole group contributes to its potential biological activity, while the anhydride functionality allows for further derivatization via ring-opening reactions. Its balanced polarity and stability under controlled conditions enhance its utility in cross-coupling and cycloaddition reactions. Researchers may explore its applications in designing novel bioactive molecules, leveraging its dual functional groups for targeted modifications. Proper handling is advised due to its potential sensitivity to moisture and heat.
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione structure
2228428-87-1 structure
商品名:3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
CAS番号:2228428-87-1
MF:C6H4N2O3S
メガワット:184.172559738159
CID:6612624
PubChem ID:88384142

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 化学的及び物理的性質

名前と識別子

    • 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
    • 2228428-87-1
    • SCHEMBL8907293
    • EN300-1783038
    • インチ: 1S/C6H4N2O3S/c9-5-1-3(6(10)11-5)4-2-12-8-7-4/h2-3H,1H2
    • InChIKey: QXPMMZIKAMMFCW-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2C(=O)OC(C2)=O)N=N1

計算された属性

  • せいみつぶんしりょう: 183.99426317g/mol
  • どういたいしつりょう: 183.99426317g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 97.4Ų

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1783038-0.05g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
0.05g
$1188.0 2023-09-19
Enamine
EN300-1783038-10g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
10g
$6082.0 2023-09-19
Enamine
EN300-1783038-2.5g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
2.5g
$2771.0 2023-09-19
Enamine
EN300-1783038-5g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
5g
$4102.0 2023-09-19
Enamine
EN300-1783038-5.0g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
5g
$4102.0 2023-06-02
Enamine
EN300-1783038-1.0g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
1g
$1414.0 2023-06-02
Enamine
EN300-1783038-0.5g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
0.5g
$1357.0 2023-09-19
Enamine
EN300-1783038-0.1g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
0.1g
$1244.0 2023-09-19
Enamine
EN300-1783038-10.0g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
10g
$6082.0 2023-06-02
Enamine
EN300-1783038-0.25g
3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione
2228428-87-1
0.25g
$1300.0 2023-09-19

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 関連文献

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dioneに関する追加情報

3-(1,2,3-Thiadiazol-4-yl)oxolane-2,5-dione: A Comprehensive Overview

The compound 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione, with the CAS number 2228428-87-1, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, properties, and recent advancements in its utilization.

The molecular structure of 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione comprises a thiadiazole ring fused with a dione moiety. The thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which contributes to its distinct electronic properties. The dione group further enhances the molecule's reactivity and functionalization potential. Recent studies have highlighted the importance of such heterocyclic compounds in drug design and material synthesis.

One of the key aspects of this compound is its versatility in synthesis. Researchers have developed various methods to synthesize 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione, including condensation reactions and cyclization processes. These methods allow for precise control over the molecular structure, enabling the creation of derivatives with tailored properties. For instance, the incorporation of different substituents on the thiadiazole ring has been shown to significantly alter the compound's electronic and optical characteristics.

The physical and chemical properties of 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione make it an attractive candidate for applications in optoelectronics and sensor technologies. Its high thermal stability and strong fluorescence emission under UV light have been leveraged in the development of advanced materials for light-emitting diodes (LEDs) and biosensors. Recent research has also explored its potential as a precursor for metal-free organic semiconductors.

In terms of biological applications, 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains without significant cytotoxicity to human cells. This property makes it a valuable compound in the development of novel antibiotics and antifungal agents.

The latest advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical simulations have provided insights into its electronic transitions and excited-state dynamics, which are critical for optimizing its performance in optoelectronic devices.

In conclusion, 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione is a multifaceted compound with diverse applications across various fields. Its unique structure and functional properties continue to drive innovative research and development efforts. As technology advances and new applications emerge, this compound is poised to play an even more significant role in shaping future materials science and pharmaceutical industries.

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